molecular formula C17H19ClN2O2S B2958715 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-54-9

4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2958715
CAS No.: 899977-54-9
M. Wt: 350.86
InChI Key: JEUGSYVBUREMPY-UHFFFAOYSA-N
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Description

The compound 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one features a cyclopenta[d]pyrimidin-2(5H)-one core fused to a dihydrothiophene ring. Key structural elements include:

  • A 3-hydroxypropyl group at position 1, enhancing solubility and hydrogen-bonding capacity.
  • A bicyclic system combining pyrimidinone and cyclopentane moieties, which may influence conformational rigidity and bioactivity.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-13-7-5-12(6-8-13)11-23-16-14-3-1-4-15(14)20(9-2-10-21)17(22)19-16/h5-8,21H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUGSYVBUREMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone derivatives.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the cyclopenta[d]pyrimidinone core.

    Attachment of the Hydroxypropyl Group: This can be accomplished through an alkylation reaction using a suitable hydroxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group, and the cyclopenta[d]pyrimidinone core can undergo reduction to form dihydro derivatives.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives or dihydro compounds.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the hydroxypropyl group may form hydrogen bonds with target molecules. The cyclopenta[d]pyrimidinone core may interact with active sites, modulating the activity of the target.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Related Compounds
Compound Name/ID Core Structure Key Substituents Pharmacological Activities Synthesis Method
Target Compound Cyclopenta[d]pyrimidin-2(5H)-one 4-(4-Cl-benzylthio), 1-(3-hydroxypropyl) Not reported Not described in evidence
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 4-Cl-phenyl, 4,4,6-trimethyl Antibacterial, antitumor, antihypertensive One-pot reaction with KSCN and ketone
Thieno[3,4-d]pyrimidin-4(3H)-one Thienopyrimidinone N/A Not specified Multicomponent synthesis
5-(4-carbaldehydophenyl)-2-thioxo-...chromeno[2,3-d]pyrimidin-4(5H)-one Benzo-chromeno-pyrimidinone 4-carbaldehydophenyl, thioxo Not specified One-pot multicomponent reaction

Key Observations:

  • Substituent Effects: The 3-hydroxypropyl group distinguishes it from analogs with methyl or phenyl substituents, improving aqueous solubility. The 4-chlorobenzylthio group parallels the 4-Cl-phenyl group in , suggesting shared halogen-mediated bioactivity (e.g., enzyme inhibition).
  • Thioether vs. Thione: Unlike dihydropyrimidine-2-thiones , the target compound’s thioether linkage may reduce redox sensitivity while maintaining sulfur’s role in hydrophobic interactions.

Pharmacological Potential

While direct data are lacking, inferences can be drawn from analogs:

  • Anti-inflammatory Potential: The hydroxypropyl group’s hydrogen-bonding capacity may mimic anti-inflammatory substituents in chromenones .

Biological Activity

The compound 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of the cyclopentapyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by a cyclopenta[d]pyrimidine core with a chlorobenzylthio group and a hydroxypropyl substituent. Its molecular formula is C19H22ClN2O3SC_{19}H_{22}ClN_2O_3S, and it possesses a molecular weight of approximately 390.9 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of cyclopentapyrimidines exhibit significant antitumor properties. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer).
  • IC50 Values : The compound's analogs demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent anti-proliferative effects.
CompoundCell LineIC50 (µM)Mechanism
Compound AA5492.24Apoptosis induction
Compound BMCF-71.74Cell cycle arrest
Compound CHepG29.20EGFR inhibition

These findings suggest that the target compound may induce apoptosis and inhibit cell proliferation through mechanisms such as EGFR inhibition and cell cycle arrest at specific phases (S and G2/M) .

Antimicrobial Activity

In addition to antitumor effects, cyclopentapyrimidine derivatives have been evaluated for their antimicrobial properties. Preliminary studies indicate that certain analogs exhibit activity against a range of bacteria and fungi:

  • Mechanism : The antimicrobial action is likely due to the disruption of cellular processes in pathogens.
  • Sensitivity : Some synthesized compounds showed enhanced activity against resistant strains.

Case Studies

One notable study involved the synthesis and evaluation of various analogs derived from the parent compound. These analogs were tested for their ability to induce apoptosis in cancer cells. Flow cytometric analysis revealed significant increases in apoptotic cells when treated with the compound at concentrations as low as 2 µM .

Another study focused on the structural modifications of related compounds, which emphasized the importance of specific functional groups in enhancing biological activity. For example, changes to the pyrazolo[3,4-d]pyrimidine scaffold resulted in varying degrees of potency against different cancer types .

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